7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 488829-66-9
VCID: VC0120095
InChI: InChI=1S/C16H14ClNOS/c1-10-4-2-3-5-12(10)16-13-8-11(17)6-7-14(13)18-15(19)9-20-16/h2-8,16H,9H2,1H3,(H,18,19)
SMILES: CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
Molecular Formula: C16H14ClNOS
Molecular Weight: 303.8 g/mol

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one

CAS No.: 488829-66-9

Reference Standards

VCID: VC0120095

Molecular Formula: C16H14ClNOS

Molecular Weight: 303.8 g/mol

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one - 488829-66-9

CAS No. 488829-66-9
Product Name 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one
Molecular Formula C16H14ClNOS
Molecular Weight 303.8 g/mol
IUPAC Name 7-chloro-5-(2-methylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one
Standard InChI InChI=1S/C16H14ClNOS/c1-10-4-2-3-5-12(10)16-13-8-11(17)6-7-14(13)18-15(19)9-20-16/h2-8,16H,9H2,1H3,(H,18,19)
Standard InChIKey PKPCOZWXZOXEEF-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
Canonical SMILES CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
Synonyms ITH-12505;
PubChem Compound 10859658
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator